

# Spectroscopic Profile of 6-Nitro-1-indanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Nitro-1-indanone

Cat. No.: B1293875

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of **6-Nitro-1-indanone**, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral characterization.

While specific experimental spectra for **6-Nitro-1-indanone** are not readily available in the public domain, this guide furnishes predicted spectroscopic data based on the analysis of structurally similar compounds. These predictions offer valuable guidance for the identification and characterization of **6-Nitro-1-indanone** in a laboratory setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **6-Nitro-1-indanone**.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data (500 MHz, $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Number of Protons | Assignment           |
|------------------------------------|--------------|-------------------|----------------------|
| ~8.45                              | d            | 1H                | Ar-H                 |
| ~8.20                              | dd           | 1H                | Ar-H                 |
| ~7.60                              | d            | 1H                | Ar-H                 |
| ~3.25                              | t            | 2H                | -CH <sub>2</sub> -   |
| ~2.80                              | t            | 2H                | -CH <sub>2</sub> -CO |

Note: Predicted chemical shifts are based on the analysis of 1-indanone and nitro-substituted aromatic compounds. The exact chemical shifts and coupling constants may vary based on experimental conditions.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )**

| Chemical Shift ( $\delta$ ) ppm | Assignment           |
|---------------------------------|----------------------|
| ~205.0                          | C=O                  |
| ~150.0                          | Ar-C-NO <sub>2</sub> |
| ~145.0                          | Ar-C                 |
| ~138.0                          | Ar-C                 |
| ~128.0                          | Ar-CH                |
| ~125.0                          | Ar-CH                |
| ~122.0                          | Ar-CH                |
| ~36.0                           | -CH <sub>2</sub> -CO |
| ~26.0                           | -CH <sub>2</sub> -   |

Note: Predicted chemical shifts are based on the analysis of 1-indanone and its derivatives.

**Table 3: Predicted Key IR Absorption Frequencies (KBr Pellet)**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                         |
|--------------------------------|-----------|------------------------------------|
| ~1710                          | Strong    | C=O stretch                        |
| ~1600                          | Medium    | Aromatic C=C stretch               |
| ~1520                          | Strong    | Asymmetric NO <sub>2</sub> stretch |
| ~1350                          | Strong    | Symmetric NO <sub>2</sub> stretch  |
| ~3100                          | Weak      | Aromatic C-H stretch               |
| ~2900                          | Weak      | Aliphatic C-H stretch              |

Note: Predicted absorption frequencies are based on characteristic vibrational modes of ketones, nitro compounds, and aromatic systems.

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

| m/z | Relative Intensity | Assignment                                    |
|-----|--------------------|-----------------------------------------------|
| 177 | High               | [M] <sup>+</sup> (Molecular Ion)              |
| 147 | Medium             | [M - NO] <sup>+</sup>                         |
| 131 | Medium             | [M - NO <sub>2</sub> ] <sup>+</sup>           |
| 103 | High               | [M - NO <sub>2</sub> - CO] <sup>+</sup>       |
| 77  | Medium             | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, representing standard procedures for the analysis of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Weigh 5-10 mg of **6-Nitro-1-indanone** and dissolve it in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

### $^1\text{H}$ NMR Spectroscopy:

- Instrument: 500 MHz NMR Spectrometer
- Pulse Sequence: Standard single-pulse zg30
- Number of Scans: 16
- Acquisition Time: 3.98 seconds
- Relaxation Delay: 1.0 second

### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 125 MHz NMR Spectrometer
- Pulse Sequence: Proton-decoupled zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 seconds
- Relaxation Delay: 2.0 seconds

## Infrared (IR) Spectroscopy

### Sample Preparation (KBr Pellet Method):

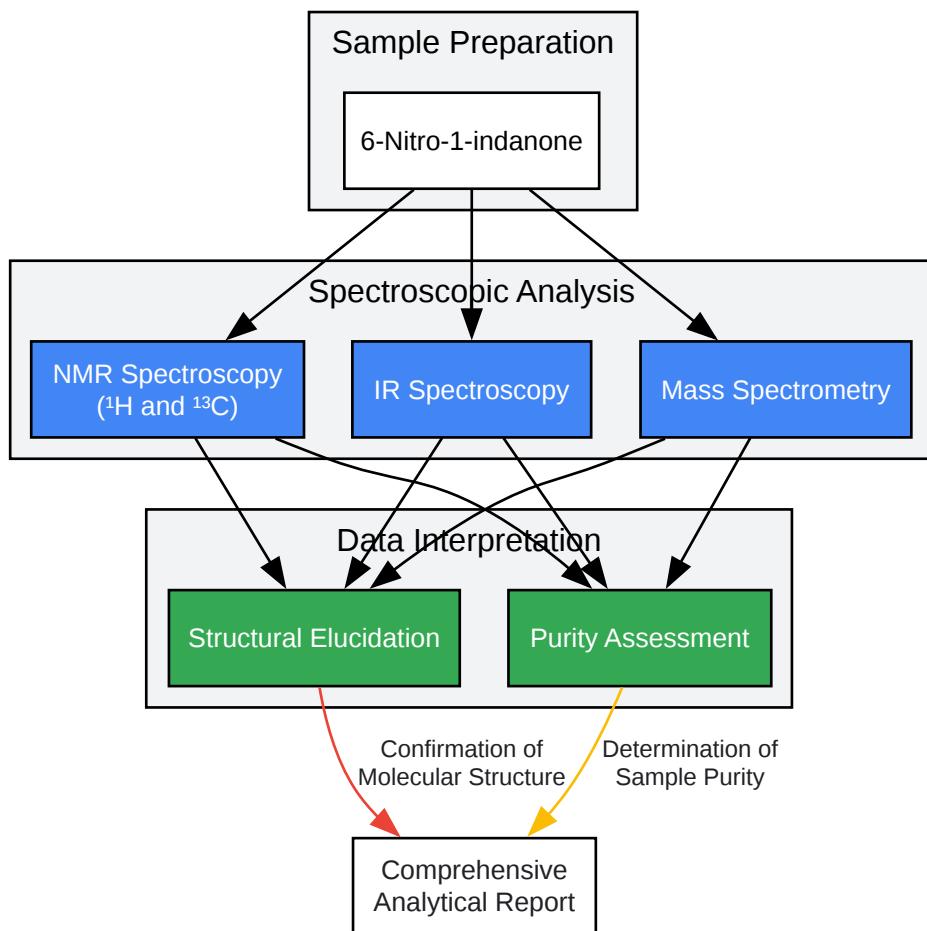
- Grind a small amount (1-2 mg) of **6-Nitro-1-indanone** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32

## Mass Spectrometry (MS)

Sample Introduction and Ionization:


- Introduce a small amount of the **6-Nitro-1-indanone** sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-500
- Ion Source Temperature: 200°C

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **6-Nitro-1-indanone**.



[Click to download full resolution via product page](#)

#### Spectroscopic analysis workflow for **6-Nitro-1-indanone**.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Nitro-1-indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293875#spectroscopic-data-for-6-nitro-1-indanone-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)